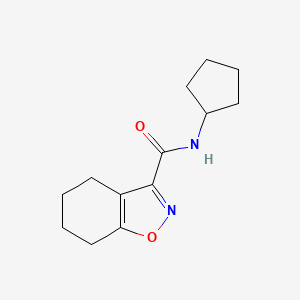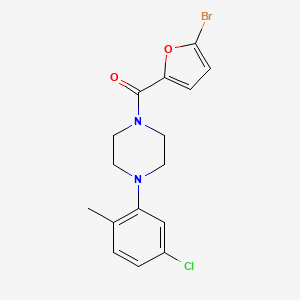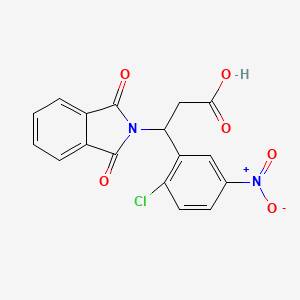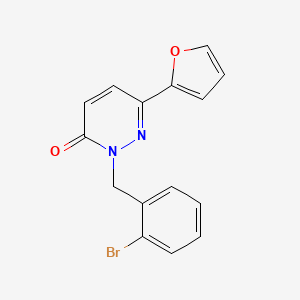
N-cyclopentyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide, also known as CPI-1189, is a synthetic compound that belongs to the benzisoxazole family. CPI-1189 has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and addiction.
作用機序
The exact mechanism of action of N-cyclopentyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. This compound has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that this compound increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. This compound has also been shown to increase the expression of the immediate early gene c-Fos, which is involved in neuronal activity and plasticity.
実験室実験の利点と制限
One advantage of using N-cyclopentyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. This compound has also been extensively studied in animal models, which provides a wealth of information on its potential therapeutic effects. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide. One area of research could focus on the development of novel formulations of this compound that improve its solubility and bioavailability. Another area of research could focus on the development of more selective analogs of this compound that target specific neurotransmitter systems in the brain. Finally, future research could investigate the potential use of this compound in combination with other drugs for the treatment of various neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, and may have potential applications in the treatment of addiction. While there are limitations to using this compound in lab experiments, its well-established synthesis method and extensive preclinical data make it a promising candidate for further research.
合成法
N-cyclopentyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide is synthesized through a multi-step process that involves the reaction of 4-cyclopentyl-1,2-benzisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-ethylpiperazine to yield this compound.
科学的研究の応用
N-cyclopentyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic effects on various neurological and psychiatric disorders. Studies have shown that this compound has anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been shown to reduce drug-seeking behavior in rats, suggesting its potential use in the treatment of addiction.
特性
IUPAC Name |
N-cyclopentyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(14-9-5-1-2-6-9)12-10-7-3-4-8-11(10)17-15-12/h9H,1-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOOGSHDZRFNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NOC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B5906897.png)


![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide](/img/structure/B5906919.png)

![N'-[(4-methoxyphenyl)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5906926.png)

![3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B5906943.png)


![ethyl 5-(aminocarbonyl)-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5906962.png)
![7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5906964.png)
![2-(3-ethoxy-4-{[5-(methoxycarbonyl)-2-furyl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5906967.png)
![1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5906978.png)
